

Formation of Nitrogen Trichloride in Chlorinated Water: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrogen trichloride*

Cat. No.: *B158733*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen trichloride (NCl_3), also known as trichloramine, is a volatile and irritant disinfection byproduct (DBP) commonly found in chlorinated water systems, particularly in swimming pools and drinking water treated with chloramines. Its formation is a complex process involving the reaction of free chlorine with various nitrogenous precursors introduced from human sources and the source water itself. Understanding the kinetics and mechanisms of NCl_3 formation is crucial for developing effective mitigation strategies to minimize its presence and associated health risks, such as respiratory irritation and potential links to asthma.^{[1][2]} This technical guide provides an in-depth overview of the core principles of NCl_3 formation, including the key precursors, reaction pathways, and influencing factors. It further presents detailed experimental protocols for the quantification of NCl_3 and its precursors, along with a summary of relevant kinetic data.

Introduction

The characteristic "chlorine smell" of swimming pools is often erroneously attributed to free chlorine. In reality, this odor is primarily due to the presence of chloramines, particularly the volatile **nitrogen trichloride**.^{[2][3]} NCl_3 is formed through a series of reactions between free available chlorine (hypochlorous acid, HOCl , and hypochlorite, OCl^-) and nitrogen-containing compounds.^[3] The primary nitrogenous precursors in swimming pool environments are derived from human body fluids and include ammonia, urea, and amino acids from sweat and urine.^[4]

In drinking water treatment, ammonia is intentionally added to form monochloramine for residual disinfection, but under certain conditions, further reactions can lead to the formation of dichloramine and subsequently **nitrogen trichloride**.^[3]

This guide will delve into the fundamental chemistry of NCl_3 formation, providing the necessary technical details for researchers and professionals in water quality and health sciences.

Precursors for Nitrogen Trichloride Formation

The formation of **nitrogen trichloride** is contingent on the presence of nitrogenous precursors. The primary contributors in aqueous environments are:

- Ammonia (NH_3): A primary precursor in both swimming pools and chloraminated drinking water systems.^[3]
- Urea ($(\text{NH}_2)_2\text{CO}$): A major component of urine and sweat, making it a significant precursor in swimming pools.^{[4][5]} Its contribution to NCl_3 formation proceeds through a series of N-chlorination and hydrolysis steps.^{[4][6]}
- Amino Acids: Compounds such as those found in sweat and urine contribute to the formation of organic chloramines, which can act as intermediates or precursors to NCl_3 .^{[5][7]}

The concentrations of these precursors can vary significantly depending on the water body. Swimming pools, for instance, exhibit a wide range of precursor concentrations due to varying bather loads and hygiene practices.

Data Presentation: Typical Precursor Concentrations in Swimming Pool Water

Precursor	Concentration Range	Notes	Reference
Urea	0.01 - 3.7 mg/L	Highly variable depending on bather load.	[5]
Ammonia	0.1 - 5 mg/L	Can be present from bather inputs and decomposition of other nitrogenous compounds.	[4]
Amino Acids	15 - 50 mg/bather	Contribution per bather, leading to variable concentrations in pool water.	
Creatinine	10 - 25 mg/bather	Another nitrogenous compound from human waste.	

Reaction Pathways and Kinetics

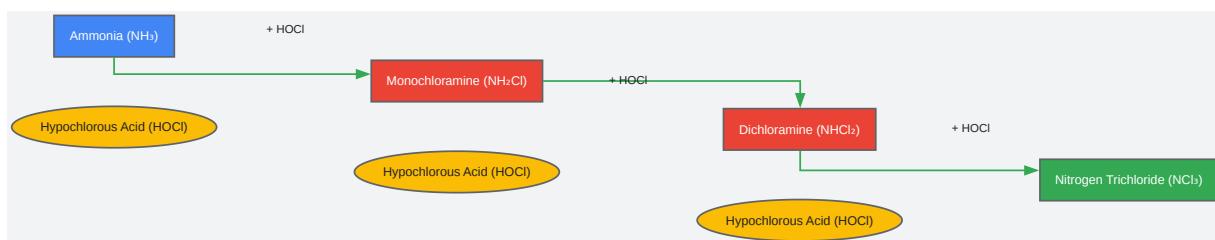
The formation of **nitrogen trichloride** from ammonia and chlorine follows a stepwise reaction pathway, with monochloramine (NH_2Cl) and dichloramine (NHCl_2) as key intermediates. The relative concentrations of these species and the final formation of NCl_3 are highly dependent on the chlorine-to-nitrogen ratio, pH, and temperature.

Formation from Ammonia

The reaction sequence is as follows:

- Monochloramine Formation: $\text{NH}_3 + \text{HOCl} \rightarrow \text{NH}_2\text{Cl} + \text{H}_2\text{O}$
- Dichloramine Formation: $\text{NH}_2\text{Cl} + \text{HOCl} \rightarrow \text{NHCl}_2 + \text{H}_2\text{O}$
- **Nitrogen Trichloride** Formation: $\text{NHCl}_2 + \text{HOCl} \rightarrow \text{NCl}_3 + \text{H}_2\text{O}$

These reactions are in competition with other decomposition and rearrangement reactions, collectively known as breakpoint chlorination. The formation of NCl_3 is favored at lower pH values (below pH 5) and high chlorine-to-nitrogen ratios.[2]


Formation from Urea

The chlorination of urea is a more complex process. It is initiated by the formation of N-chlorourea, which is considered the rate-limiting step.[4][6] Subsequent N-chlorination steps lead to a fully N-chlorinated urea molecule, which then undergoes hydrolysis and further chlorination to yield NCl_3 as an intermediate.[4][6] This intermediate can then hydrolyze to form monochloramine and dichloramine.[4]

Formation from Amino Acids

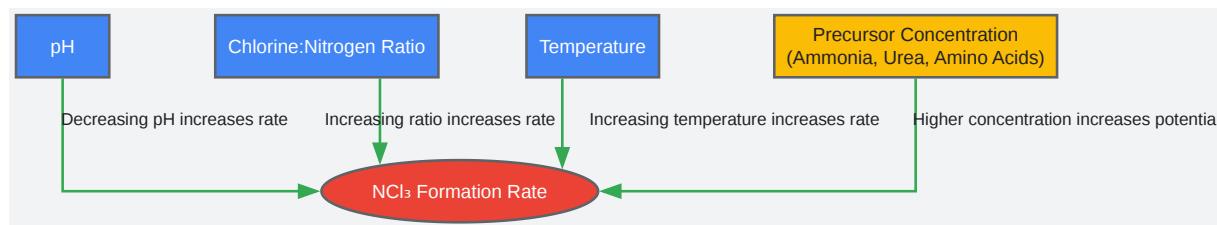
The reaction of chlorine with amino acids leads to the formation of organic chloramines. The specific reaction pathways and the propensity to form NCl_3 vary depending on the structure of the amino acid.[3][8]

Signaling Pathway for NCl_3 Formation from Ammonia

[Click to download full resolution via product page](#)

Sequential chlorination of ammonia to form NCl_3 .

Data Presentation: Selected Reaction Rate Constants


Reaction	pH	Temperature (°C)	Second-Order Rate Constant (k) (M ⁻¹ s ⁻¹)	Reference
Valine + HOCl → N-monochlorovaline	8	25	5.4 x 10 ⁴	[3][8]
e + HOCl → N,N-dichlorovaline	8	25	4.9 x 10 ²	[3][8]
Monochloramine Disproportionation (2NH ₂ Cl → NHCl ₂ + NH ₃)	<4	25	335.3 ± 11.8	[6]

Factors Influencing Nitrogen Trichloride Formation

Several water quality parameters significantly influence the rate and extent of NCl₃ formation:

- pH: Lower pH values favor the formation of dichloramine and subsequently **nitrogen trichloride**. The speciation of both free chlorine (HOCl vs. OCl⁻) and ammonia (NH₄⁺ vs. NH₃) is pH-dependent, which in turn affects reaction kinetics.
- Chlorine-to-Nitrogen Ratio: Higher chlorine doses relative to the concentration of nitrogenous precursors promote the formation of more highly chlorinated species, including NCl₃.
- Temperature: Higher temperatures generally increase the rates of chemical reactions, including those involved in NCl₃ formation.
- Presence of Other Reactants: The presence of organic matter and other compounds that exert a chlorine demand can compete with the NCl₃ formation reactions.

Logical Relationships of Influencing Factors

[Click to download full resolution via product page](#)

Key factors influencing the rate of NCl_3 formation.

Experimental Protocols

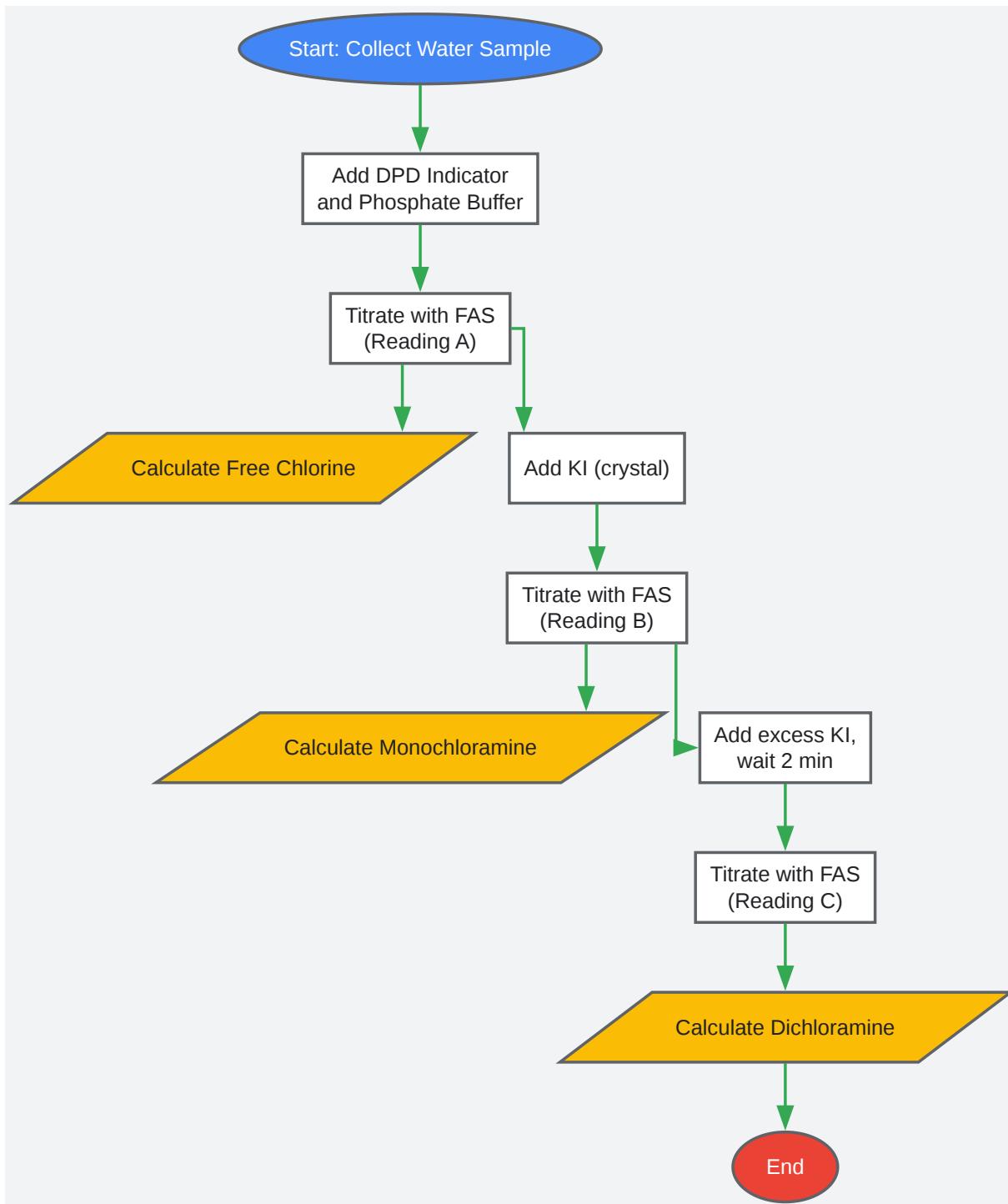
Accurate quantification of **nitrogen trichloride** and its precursors is essential for research and monitoring purposes. The following sections provide detailed protocols for key analytical methods.

Differential Measurement of Chloramines using DPD-FAS Titration

This method, adapted from Standard Methods for the Examination of Water and Wastewater, allows for the differentiation of free chlorine, monochloramine, dichloramine, and **nitrogen trichloride**.

Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with free chlorine to produce a red color. Subsequent additions of potassium iodide (KI) catalyze the reaction of DPD with monochloramine and then dichloramine. **Nitrogen trichloride** can be measured by its ability to react with iodide to liberate iodine, which in turn reacts with DPD. The color changes are quantified by titration with ferrous ammonium sulfate (FAS).

Reagents:


- Phosphate Buffer Solution
- DPD Indicator Solution
- Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.00282 N)

- Potassium Iodide (KI), crystals
- Sodium Arsenite Solution (optional, for interference removal)

Procedure:

- Sample Collection: Collect the water sample with minimal agitation and analyze promptly.
- Free Chlorine (FC): a. To a suitable flask, add 100 mL of the sample. b. Add 5 mL of phosphate buffer solution and 5 mL of DPD indicator solution. Mix. c. Immediately titrate with standard FAS titrant until the red color disappears. Record the volume of titrant used (Reading A). d. $FC \text{ (mg/L as Cl}_2\text{)} = (A \times 200) / \text{mL sample.}$
- Monochloramine (MC): a. To the solution from step 2c, add one small crystal of KI and mix. b. Continue titrating with FAS titrant until the red color disappears again. Record the total volume of titrant used from the beginning (Reading B). c. $MC \text{ (mg/L as Cl}_2\text{)} = ((B - A) \times 200) / \text{mL sample.}$
- Dichloramine (DC): a. To the solution from step 3b, add approximately 1 g of KI, mix, and let stand for 2 minutes. b. Continue titrating with FAS titrant until the red color disappears. Record the total volume of titrant used from the beginning (Reading C). c. $DC \text{ (mg/L as Cl}_2\text{)} = ((C - B) \times 200) / \text{mL sample.}$
- **Nitrogen Trichloride (NCl₃)**: a. Take a separate 100 mL sample. b. Add 5 mL of phosphate buffer and 1 g of KI. Mix and let stand for 2 minutes. c. Add 5 mL of DPD indicator solution and mix. d. Titrate with FAS titrant until the red color disappears. Record the volume of titrant used (Reading D). e. $NCl_3 \text{ (mg/L as Cl}_2\text{)} = ((2 \times (D - C)) \times 200) / \text{mL sample.}$ Note: This calculation provides an estimation and can be subject to interferences.

Experimental Workflow for DPD-FAS Titration

[Click to download full resolution via product page](#)

Workflow for differential chloramine analysis.

Nitrogen Trichloride Formation Potential (NCl₃FP) Test

This protocol is designed to determine the potential of a water sample to form NCl₃ under specific chlorination conditions.

Principle: A water sample is dosed with a known concentration of free chlorine and incubated under controlled conditions (pH, temperature, time). The NCl₃ formed is then measured.

Apparatus:

- Glass-stoppered bottles or vials with no headspace
- pH meter
- Constant temperature incubator or water bath
- Analytical equipment for NCl₃ measurement (e.g., DPD-FAS titration setup, GC-ECD, or MIMS)

Procedure:

- **Sample Preparation:** Collect the water sample and determine the initial concentrations of ammonia and other relevant parameters.
- **Chlorine Dosing:** Prepare a fresh stock solution of free chlorine (e.g., from sodium hypochlorite).
- **Reaction Setup:** a. Adjust the pH of the water sample to the desired value (e.g., pH 7.0). b. Add a predetermined dose of the chlorine stock solution to achieve the target chlorine-to-nitrogen ratio. c. Immediately fill glass-stoppered bottles completely with the dosed sample, ensuring no headspace to prevent volatilization of NCl₃.
- **Incubation:** Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a specified reaction time (e.g., 24 hours).
- **Quenching (Optional):** At the end of the incubation period, the reaction can be stopped by adding a quenching agent (e.g., sodium sulfite) if the analysis is not performed immediately.

- **NCl₃ Measurement:** Analyze the concentration of NCl₃ in the incubated samples using a suitable analytical method, such as the DPD-FAS titration method described above or more advanced techniques like Membrane Introduction Mass Spectrometry.
- **Calculation:** The NCl₃FP is reported as the concentration of NCl₃ formed under the specified experimental conditions.

Analysis of Nitrogen Trichloride by Membrane Introduction Mass Spectrometry (MIMS)

MIMS is a sensitive and selective technique for the direct analysis of volatile and semi-volatile compounds in water.

Principle: A semi-permeable membrane separates the aqueous sample from the high vacuum of a mass spectrometer. Volatile compounds like NCl₃ preferentially pass through the membrane and are subsequently ionized and detected by the mass spectrometer, allowing for real-time monitoring and quantification.

Generalized Protocol:

- **System Setup:** a. The MIMS system consists of a membrane probe, a sample delivery system (e.g., flow-through cell), and a mass spectrometer (typically a quadrupole or ion trap). b. The membrane is usually made of polydimethylsiloxane (PDMS).
- **Calibration:** a. Prepare standard solutions of NCl₃ of known concentrations. b. Introduce the standards into the MIMS system to generate a calibration curve by plotting the mass spectrometer signal intensity against the NCl₃ concentration.
- **Sample Analysis:** a. Introduce the water sample into the sample cell containing the membrane probe. b. The volatile NCl₃ partitions into the membrane, diffuses across it, and desorbs into the mass spectrometer's ion source. c. Monitor the characteristic mass-to-charge ratio (m/z) for NCl₃.
- **Quantification:** The concentration of NCl₃ in the sample is determined by comparing its signal intensity to the calibration curve.

Conclusion

The formation of **nitrogen trichloride** in chlorinated water is a multifaceted process influenced by a variety of chemical and physical factors. A thorough understanding of the roles of precursors like ammonia, urea, and amino acids, combined with knowledge of the reaction kinetics and the impact of parameters such as pH and chlorine dose, is paramount for controlling its formation. The detailed experimental protocols provided in this guide offer a practical framework for researchers and water quality professionals to accurately quantify NCl_3 and assess its formation potential. By applying this knowledge, more effective strategies can be developed to mitigate the presence of this problematic disinfection byproduct in swimming pools and drinking water systems, thereby improving water quality and protecting public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.noviams.com [assets.noviams.com]
- 2. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of monochloramine disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Formation of Nitrogen Trichloride in Chlorinated Water: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158733#formation-of-nitrogen-trichloride-in-chlorinated-water>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com